1-(2-Chloroethyl)-4-octylbenzene
Description
1-(2-Chloroethyl)-4-octylbenzene is an alkyl-substituted aromatic compound featuring a benzene ring with a 2-chloroethyl group (-CH₂CH₂Cl) and a linear octyl chain (-C₈H₁₇) at the para position. The 2-chloroethyl group is a hallmark of alkylating agents, which interact with DNA to form cross-links, while the octyl chain may enhance lipophilicity, influencing solubility and cellular uptake .
Properties
IUPAC Name |
1-(2-chloroethyl)-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHNFHMFLLPCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717861 | |
| Record name | 1-(2-Chloroethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849818-29-7 | |
| Record name | 1-(2-Chloroethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-4-octylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-octylbenzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-octylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(2-hydroxyethyl)-4-octylbenzene.
Oxidation: Formation of 1-(2-oxoethyl)-4-octylbenzene or 1-(2-carboxyethyl)-4-octylbenzene.
Reduction: Formation of 1-ethyl-4-octylbenzene.
Scientific Research Applications
1-(2-Chloroethyl)-4-octylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-octylbenzene involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, such as amino or hydroxyl groups, leading to modifications in the structure and function of the target molecules. This reactivity is the basis for its potential use in drug development and other applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Key Structural Features | Functional Groups | Biological Relevance |
|---|---|---|---|
| 1-(2-Chloroethyl)-4-octylbenzene | Benzene + para 2-chloroethyl and octyl chains | Chloroethyl, alkyl chain | Potential alkylating agent |
| CCNU (Lomustine) | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Nitroso, chloroethyl, cyclohexyl | DNA alkylation, carbamoylation |
| Methyl-CCNU | 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea | Nitroso, chloroethyl, methylcyclohexyl | Enhanced solubility, antitumor activity |
| 1-(2-Chloroethoxy)-4-dodecylbenzene | Benzene + para chloroethoxy and dodecyl chains | Chloroethoxy, alkyl chain | Surfactant/intermediate |
| Bis(2-chloroethyl) ether | Two chloroethyl groups linked by oxygen | Chloroethyl, ether | Industrial solvent, carcinogen |
Key Observations :
- Nitroso Group: Present in CCNU and methyl-CCNU, this group enables carbamoylating activity, which inhibits DNA repair enzymes (e.g., glutathione reductase) and enhances cytotoxicity .
- However, excessive lipophilicity may reduce bioavailability due to poor aqueous solubility .
- Chloroethyl Group : Common to all listed compounds, this group facilitates DNA alkylation, leading to strand breaks and apoptosis. Degradation products like 2-chloroethyl isocyanate (from nitrosoureas) further inhibit DNA repair .
Mechanistic and Pharmacological Differences
DNA Interaction :
- Nitrosoureas (e.g., CCNU) decompose into two reactive intermediates: a chloroethyl carbonium ion (alkylating DNA) and an isocyanate (carbamoylating proteins). This dual action amplifies cytotoxicity by preventing DNA repair .
- This compound lacks the nitroso group, so its activity likely stems solely from alkylation. This may reduce potency but also lower toxicity compared to nitrosoureas .
Therapeutic Index :
- In nitrosoureas, carbamoylating activity correlates with toxicity (e.g., bone marrow suppression). Compounds with lower carbamoylating activity (e.g., methyl-CCNU) show improved therapeutic indexes .
- The target compound’s absence of carbamoylating activity may position it as a safer alkylating agent, though efficacy against tumors would depend on alkylation efficiency.
Degradation Pathways :
- Nitrosoureas degrade into 2-chloroethanol, acetaldehyde, and vinyl chloride, which are mutagenic .
- This compound may form similar degradation products (e.g., 2-chloroethanol), necessitating rigorous toxicity studies .
Biological Activity
Overview
1-(2-Chloroethyl)-4-octylbenzene is an organic compound with a structure that includes a benzene ring substituted with a 2-chloroethyl group and an octyl group. Its molecular formula is and it has a molecular weight of 252.82 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.
The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as amino and hydroxyl groups, leading to modifications in the structure and function of target molecules. This reactivity positions it as a candidate for drug development, particularly in targeting cancer cells where such interactions can disrupt cellular processes .
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
- Antitumor Activity : The compound exhibits potential antitumor properties by inducing apoptosis in cancer cells. Studies suggest that it may inhibit cell proliferation through mechanisms similar to other known anticancer agents .
- Cellular Interactions : In vitro studies indicate that this compound can affect cellular signaling pathways, potentially leading to altered gene expression and cellular response.
- Toxicological Profile : The compound's toxicity has been evaluated, showing that it can affect various biological systems, which is crucial for understanding its safety profile in potential therapeutic applications.
Case Study 1: Antiproliferative Effects
In a study focusing on the antiproliferative effects of compounds similar to this compound, researchers found that derivatives of chloroethyl compounds exhibited significant inhibitory effects on tumor cell lines. The results indicated IC50 values comparable to established chemotherapeutics, suggesting a potential role for this compound in cancer treatment .
Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic insights into how this compound interacts with histone deacetylases (HDACs). The findings revealed that this compound can inhibit HDAC activity, leading to increased acetylation of histones and subsequent changes in gene expression associated with cell cycle arrest and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(2-Chloroethyl)-4-methylbenzene | Methyl group instead of octyl | Moderate cytotoxicity |
| 1-(2-Chloroethyl)-4-ethylbenzene | Ethyl group instead of octyl | Lower antiproliferative activity |
| 1-(2-Chloroethyl)-4-propylbenzene | Propyl group instead of octyl | Similar activity but less potent |
This table illustrates that while structural variations influence biological activity, the presence of the chloroethyl group remains critical for inducing significant biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
